2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide typically involves the bromination of 6-(trifluoromethoxy)benzenesulfonamide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2 and 4 positions of the benzene ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets through its bromine and trifluoromethoxy groups. These functional groups enable the compound to form strong interactions with various biological and chemical targets, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide include:
2,6-Dibromo-4-(trifluoromethoxy)aniline: This compound has similar bromine and trifluoromethoxy groups but differs in its functional group, which can lead to different reactivity and applications.
2,4-Dibromo-6-(trifluoromethyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C7H4Br2F3NO3S |
---|---|
Molecular Weight |
398.98 g/mol |
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H4Br2F3NO3S/c8-3-1-4(9)6(17(13,14)15)5(2-3)16-7(10,11)12/h1-2H,(H2,13,14,15) |
InChI Key |
KIJCLGJIYPEWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)S(=O)(=O)N)Br)Br |
Origin of Product |
United States |
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